molecular formula C10H7ClO3 B1455091 Methyl 6-chloro-1-benzofuran-2-carboxylate CAS No. 323580-73-0

Methyl 6-chloro-1-benzofuran-2-carboxylate

Cat. No.: B1455091
CAS No.: 323580-73-0
M. Wt: 210.61 g/mol
InChI Key: BBKNMQLOVMQZRO-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-1-benzofuran-2-carboxylate” is a chemical compound with the molecular formula C10H7ClO3 . It has a molecular weight of 210.62 . This compound is a solid in physical form .


Synthesis Analysis

The synthesis of benzofuran derivatives, including “this compound”, has been a topic of interest in recent years . One method involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H7ClO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point between 97 - 99 degrees Celsius . It has a molecular weight of 210.62 .

Scientific Research Applications

Lipase-Mediated Kinetic Resolution

The lipase-catalyzed kinetic resolution of methyl esters of various chloro-benzofuran carboxylic acids has been explored, demonstrating the potential of these compounds in the synthesis of enantiomerically pure substances. This process is essential for creating specific compounds with desired biological activities, highlighting the importance of methyl 6-chloro-1-benzofuran-2-carboxylate derivatives in medicinal chemistry (Ferorelli et al., 2001).

Novel Synthesis Methods

Researchers have developed new synthesis methods for benzofuran derivatives, including this compound, showcasing the compound's versatility in creating a wide range of chemically interesting and potentially biologically active molecules. These methods enable the efficient production of derivatives with varying substituents, providing a valuable tool for drug discovery and development (Gao et al., 2011).

Construction of Heteroacenes

Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates, derivatives of this compound, have been utilized in the construction of benzofuran-thieno[3,2-b]indole-cored N,O,S-heteroacenes. This application is significant in the field of organic electronics, where such heteroacenes can be used as the core structure for organic semiconductors, demonstrating the compound's potential in materials science (Irgashev et al., 2021).

Discovery of Orthogonal Synthesis

The use of artificial intelligence in discovering novel synthetic routes for benzofuran derivatives illustrates the potential of this compound in facilitating the development of new synthetic methodologies. This approach not only enhances the efficiency of chemical synthesis but also opens new avenues for the rapid generation of diverse molecular libraries for drug discovery (Takabatake et al., 2020).

Safety and Hazards

The safety information for “Methyl 6-chloro-1-benzofuran-2-carboxylate” includes several hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Benzofuran compounds, including “Methyl 6-chloro-1-benzofuran-2-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit potent antibacterial activity by interacting with bacterial enzymes and disrupting their normal function . The nature of these interactions often involves the inhibition of enzyme activity, leading to the disruption of essential biochemical pathways in the target organisms.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to inhibit cell growth in different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These effects are often mediated through the modulation of signaling pathways and the regulation of gene expression involved in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . These interactions are crucial for the compound’s therapeutic effects in treating conditions such as paroxysmal supraventricular tachycardia and premature ventricular contractions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Benzofuran derivatives have been found to exhibit stable biological activity over extended periods, making them suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects At high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution Additionally, its localization and accumulation within different cellular compartments can influence its therapeutic effects

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 6-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKNMQLOVMQZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220781
Record name 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323580-73-0
Record name 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=323580-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium (1.2 g, 50 mmol) is dissolved in 40 ml of methanol. A solution of ethyl-(2-formyl-5-chloro-phenoxy)-acetate (2.1 g, 8.65 mmol) in 15 ml of methanol is added and the resulting mixture is heated under reflux for one hour, cooled, poured in 1N hydrochloric acid (150 ml). After stirring at room temperature the yellow solid is filtered, washed thoroughly with water and dried. Methyl-6-chloro-benzofurancarboxylate is obtained as a yellow solid (0.835 g, 46% yield). C10H7ClO3, MS (M+): 210, Cl pattern
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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